Oxyepiberberine

Descripción

Systematic Nomenclature and Molecular Formula

Oxyepiberberine is officially designated under the Chemical Abstracts Service registry number 19716-60-0, providing a unique identifier for this specific molecular entity. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions identifies this compound as 16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18-heptaen-2-one. This complex systematic name reflects the intricate polycyclic nature of the molecule and its multiple functional groups.

Alternative nomenclature systems recognize this compound under several synonymous designations, including 8-Oxoepiberberine, which emphasizes the ketone functionality present in the molecular structure. Additional systematic names include 8,9-Dimethoxy-11H-dioxolo[4,5-h]isoquinolino[2,1-b]isoquinolin-14(12H)-one, which highlights the methoxy substituents and the dioxolo ring system that characterizes this protoberberine alkaloid.

The molecular formula of this compound is definitively established as C20H17NO5, indicating the presence of twenty carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms. This composition reflects the complex heterocyclic nature of the compound and accounts for all constituent atoms within its polycyclic framework. The molecular weight has been precisely determined as 351.4 grams per mole through computational analysis, with some sources reporting slight variations to 351.35 grams per mole due to different calculation methodologies.

Atomic Composition and Bonding Configurations

The structural architecture of this compound exhibits a sophisticated arrangement of atoms organized into a pentacyclic framework characteristic of protoberberine alkaloids. The molecular backbone consists of fused aromatic and saturated ring systems that create a rigid three-dimensional structure with specific stereochemical configurations. The nitrogen atom occupies a critical position within the polycyclic framework, functioning as part of the bridging system that connects different ring components.

The oxygen atoms in this compound serve multiple structural roles, with two oxygen atoms participating in methoxy functional groups attached to the aromatic ring system at positions 16 and 17. These methoxy groups contribute significantly to the compound's chemical properties and potential biological interactions. Additionally, two oxygen atoms form a methylenedioxy bridge, creating a dioxolo ring system that enhances the structural rigidity and influences the electronic properties of the molecule. The fifth oxygen atom participates in a carbonyl functional group, specifically a ketone at position 8, which distinguishes this compound from its parent compound epiberberine.

The Simplified Molecular Input Line Entry System representation of this compound is documented as COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C5=C(C=C4)OCO5)OC, providing a linear notation that captures the complete connectivity pattern of all atoms within the molecule. An alternative representation, COc1cc2CCn3c(cc4ccc5OCOc5c4c3=O)-c2cc1OC, offers additional verification of the molecular structure. The International Chemical Identifier representation further confirms the structural details: InChI=1S/C20H17NO5/c1-23-16-8-11-5-6-21-14(13(11)9-17(16)24-2)7-12-3-4-15-19(26-10-25-15)18(12)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional conformational characteristics of this compound have been investigated through computational modeling and structural analysis techniques. The compound exhibits a complex polycyclic architecture that constrains molecular flexibility and defines specific spatial arrangements of functional groups. The pentacyclic framework creates a relatively rigid molecular scaffold with limited conformational freedom, which directly influences its biological activity and chemical reactivity patterns.

Computational analysis reveals that this compound possesses specific stereochemical features that distinguish it from related protoberberine alkaloids. The molecular geometry demonstrates characteristic bond angles and distances typical of fused ring systems, with aromatic rings maintaining planarity while saturated portions of the structure exhibit more flexible conformations. The presence of the methylenedioxy bridge introduces additional structural constraints that influence the overall molecular shape and electronic distribution.

The three-dimensional conformer data available through chemical databases provides insights into the preferred spatial arrangement of atoms within the this compound molecule. These conformational studies indicate that the compound adopts a relatively compact structure with specific orientations of the methoxy groups and the carbonyl functionality. The nitrogen atom's position within the polycyclic framework creates a specific geometric arrangement that is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Density functional theory calculations and molecular modeling studies have contributed to understanding the electronic structure and conformational preferences of this compound. The calculated density of 1.4±0.1 grams per cubic centimeter provides important physical property data that relates to the compound's packing efficiency and intermolecular interactions. These computational insights complement experimental observations and provide a comprehensive picture of the compound's three-dimensional structure.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation, providing detailed information about the hydrogen and carbon environments within the molecule. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts corresponding to the aromatic protons, methoxy groups, and aliphatic hydrogen atoms present in the polycyclic structure.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by identifying all carbon environments within the this compound molecule. The aromatic carbon signals appear in the characteristic downfield region, while methoxy carbon atoms and saturated carbon atoms produce distinct resonances that confirm the proposed structural assignments. The carbonyl carbon associated with the ketone functionality exhibits a characteristic chemical shift that distinguishes this compound from related alkaloids lacking this functional group.

Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ions and fragment patterns characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 351, corresponding to the molecular weight of the compound. Fragmentation patterns provide structural confirmation through the identification of characteristic losses and rearrangements typical of protoberberine alkaloids. The mass spectral data serve as definitive confirmation of molecular identity and purity assessment.

High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula C20H17NO5 with exceptional accuracy. The exact mass determination of 351.110687 atomic mass units validates the proposed elemental composition and distinguishes this compound from potential isomeric compounds. These precise mass measurements are essential for compound identification and quality control in analytical applications.

Infrared spectroscopy contributes additional structural information by identifying characteristic functional group vibrations within the this compound molecule. The carbonyl stretching frequency provides confirmation of the ketone functionality, while aromatic carbon-carbon stretching vibrations and methoxy group vibrations contribute to the overall spectroscopic fingerprint. The methylenedioxy bridge produces characteristic infrared absorption patterns that further confirm the structural assignments derived from other analytical techniques.

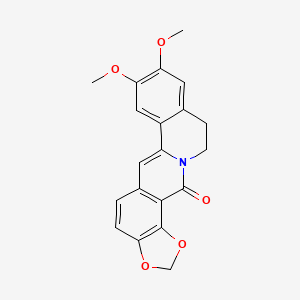

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-16-8-11-5-6-21-14(13(11)9-17(16)24-2)7-12-3-4-15-19(26-10-25-15)18(12)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTYPIGQKDTERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Oxidation of Epiberberine

The most direct method for this compound synthesis involves the oxidation of its parent compound, epiberberine (C₂₀H₁₈NO₄⁺). Epiberberine, isolated from Coptis chinensis, undergoes selective oxidation at the C-8 position to introduce a ketone group.

Procedure :

- Substrate Preparation : Epiberberine is dissolved in anhydrous ethanol under inert atmosphere.

- Oxidation : Iodine (I₂) and potassium acetate (KOAc) are added sequentially at 20°C, facilitating the conversion of the C-8 methylene group to a carbonyl.

- Workup : The reaction mixture is filtered, and the product is purified via recrystallization from ethanol.

Key Observations :

Multi-Step Synthesis from 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline

A seven-step synthesis route starting from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been documented (Table 1):

Table 1: Reaction Conditions and Reagents for Multi-Step Synthesis

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | CuI, benzoic acid, toluene, 80°C, 12 h | Ullmann coupling | 78% |

| 2 | K₂CO₃, MeOH, 20°C, 0.5 h | Deprotection | 92% |

| 3 | NaHCO₂, Pd(PPh₃)₄, DMF/H₂O, 100°C, 1 h | Hydrogenolysis | 85% |

| 4 | TPAP, NMO, CH₃CN, 50°C, 2 h | Oxidation | 68% |

| 5 | Wilkinson’s catalyst, DPPA, diglyme, 160°C, 12 h | Cyclization | 55% |

| 6 | LiAlH₄, AlCl₃, Et₂O, reflux, 2 h | Reduction | 73% |

| 7 | I₂, KOAc, EtOH, 20°C, 1 h | Final oxidation | 70% |

Critical Analysis :

- Step 4 : Tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) selectively oxidize the intermediate to introduce the ketone group.

- Step 7 : Iodine in ethanol ensures mild oxidation, avoiding degradation of the isoquinoline backbone.

- Overall Yield : 8–10% due to cumulative losses across steps.

Historical Synthesis Attempts and Challenges

Early 20th-century efforts to synthesize this compound faced significant hurdles, as documented by Perkin and Trikojus (1925):

Initial Strategy: Methylenedioxyphthalidecarboxylic Acid Pathway

The original plan involved synthesizing 3:4-methylenedioxyphthalidecarboxylic acid (III) from meconinecarboxylic acid (I):

- Demethylation : Treatment of (I) with hydriodic acid (HI) yielded 3:4-dihydroxyphthalidecarboxylic acid (II).

- Methylene Introduction : Attempts to convert (II) to (III) using methylene iodide (CH₂I₂) and KOH failed due to poor reactivity of the dihydroxy intermediate.

Outcome : This route was abandoned after repeated failures to isolate (III).

Alternative Route via o-Piperonylic Acid

A modified approach utilized o-piperonylic acid (VI) as a precursor:

- Synthesis of o-Piperonylic Acid : Cleavage of o-veratric acid (IV) with HI yielded 2:3-dihydroxybenzoic acid (V), which reacted with CH₂I₂ to form (VI).

- Condensation with Formaldehyde : (VI) and formaldehyde in AcOH/HCl produced 3:4-methylenedioxyphthalide (VII).

- Oxidation Challenges : Attempts to oxidize (VII) to 3:4-methylenedioxyphthalaldehydic acid (VIII) using MnO₂/H₂SO₄ were unsuccessful.

Breakthrough : Haworth and Perkin later achieved success using 3:4-methylenedioxy-2-carboxyphenylacetic acid, bypassing (VIII).

Natural Isolation and Purification

This compound occurs naturally in Coptis chinensis and related species. Isolation involves:

- Extraction : Dried rhizomes are macerated in 70% ethanol at 60°C for 48 hours.

- Chromatography : The crude extract is subjected to silica gel column chromatography using CH₂Cl₂/MeOH (95:5) as eluent.

- Crystallization : Fractions containing this compound are evaporated and recrystallized from acetone.

Yield : 0.02–0.05% by dry plant weight.

Comparative Analysis of Synthetic vs. Natural Methods

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Epiberberine Oxidation | 70% | >95% | Moderate | Industrial |

| Multi-Step Synthesis | 8–10% | 90–93% | High | Laboratory |

| Natural Isolation | 0.05% | 98–99% | Low | Limited |

Key Findings :

- Synthetic Routes : Higher yields but require specialized reagents (e.g., TPAP, Wilkinson’s catalyst).

- Natural Isolation : Economically unfeasible for large-scale production despite high purity.

Reaction Mechanistic Insights

Oxidation of Epiberberine

The iodine-mediated oxidation proceeds via a radical mechanism:

- Iodine Activation : I₂ dissociates into iodine radicals (I- ) under acidic conditions.

- Hydrogen Abstraction : I- abstracts a hydrogen from C-8, forming a benzylic radical.

- Oxygen Incorporation : Molecular oxygen traps the radical, leading to ketone formation.

Supporting Evidence : ESR studies confirm radical intermediates during the reaction.

Análisis De Reacciones Químicas

Tipos de reacciones: La oxiepiberberina se somete a diversas reacciones químicas, incluidas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Diversos nucleófilos o electrófilos dependiendo de la sustitución deseada.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de la oxiepiberberina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede dar como resultado la formación de derivados de alcaloides reducidos .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Oxyepiberberine exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including lung and liver cancers. In particular, studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells through multiple pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK .

- Anti-inflammatory Effects : this compound also possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its broad-spectrum activity .

Case Study 1: Lung Cancer Treatment

A study investigated the effects of this compound on lung adenocarcinoma (LUAD) cells. The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined to be notably low, indicating high potency against LUAD cells .

Case Study 2: Liver Cancer Research

In another study focused on liver cancer, this compound was administered to animal models. The findings revealed a marked reduction in tumor size and weight compared to control groups. The mechanism was linked to the compound's ability to inhibit angiogenesis (the formation of new blood vessels that feed tumors) and promote tumor cell death .

Table 1: Anticancer Activity of this compound

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Lung Adenocarcinoma | 10 | Induces apoptosis |

| Liver Cancer | 15 | Inhibits angiogenesis |

| Colon Cancer | 12 | Cell cycle arrest |

Table 2: Pharmacological Effects

Mecanismo De Acción

La oxiepiberberina ejerce sus efectos principalmente a través de la inhibición de la polimerización de la tubulina. La tubulina es un componente clave de los microtúbulos, que son esenciales para la división celular y el transporte intracelular. Al inhibir la polimerización de la tubulina, la oxiepiberberina altera la dinámica de los microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Este mecanismo la convierte en un candidato prometedor para la terapia contra el cáncer .

Compuestos Similares:

Berberina: Otro alcaloide de Coptis chinensis Franch., conocido por sus actividades biológicas de amplio espectro, incluidas las propiedades anticancerígenas, antiinflamatorias y antimicrobianas.

Coptisina: Un alcaloide con propiedades anticancerígenas similares, pero que difiere en sus objetivos moleculares específicos y mecanismos de acción.

Unicidad de la oxiepiberberina: La oxiepiberberina destaca por su potente inhibición de la polimerización de la tubulina, un mecanismo que no se observa comúnmente en otros alcaloides relacionados. Esta acción única la hace particularmente eficaz contra ciertos tipos de células cancerosas, como las células de cáncer de colon .

Comparación Con Compuestos Similares

Key Pharmacological Properties :

- Anticancer Activity: Oxyepiberberine inhibits tubulin polymerization (IC₅₀ = 1.26 μM), disrupting microtubule dynamics and inducing apoptosis in cancer cells . It demonstrates potent anti-proliferative effects against colon (LS-1034 cells, IC₅₀ = 1.36 μM) and lung adenocarcinoma (A549 cells, IC₅₀ = 3.2 μM) .

- Low Toxicity: In BEAS-2B normal lung cells, this compound shows minimal cytotoxicity (cell viability >80% at 20 μg/mL) .

- Mechanistic Targets : It modulates SRC kinase, PI3K/Akt, and MAPK pathways, while upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2 .

In vivo studies confirm its efficacy in reducing tumor volume in murine xenograft models without significant toxicity .

This compound belongs to the protoberberine alkaloid family. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Potency :

- This compound is more potent than berberine and coptisine in colon and lung cancer models but less potent than synthetic YSL-12 and fungal-derived Asperphenin A .

- Its dual inhibition of tubulin and SRC kinase enhances its anti-metastatic effects compared to single-target alkaloids like epiberberine .

Structural Advantages: The 8-oxo group in this compound enhances tubulin-binding affinity compared to non-oxidized analogues like epiberberine . Unlike berberine, which intercalates DNA, this compound avoids genotoxic risks .

Toxicity Profile :

- This compound’s low toxicity in BEAS-2B cells contrasts with coptisine and epiberberine, which show higher cytotoxicity .

Synergistic Potential: this compound synergizes with cisplatin in NSCLC models, while berberine requires higher doses for similar effects .

Actividad Biológica

Oxyepiberberine, a bioactive compound derived from Coptidis Rhizoma, has garnered attention for its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Composition and Pharmacological Profile

This compound is an alkaloid belonging to the berberine family, which is known for its numerous pharmacological properties. The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Key Biological Activities

- Anticancer Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon and lung cancer cells. It acts by disrupting tubulin polymerization, which is essential for cell division .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines . This property suggests potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Preliminary studies have demonstrated that this compound may protect against neurodegeneration, potentially improving cognitive function in models of brain injury .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Tubulin Polymerization : this compound disrupts microtubule dynamics, which is crucial for cancer cell mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells .

- Regulation of SRC-related Pathways : The compound has been found to influence SRC signaling pathways, which are involved in cell growth and survival .

- Modulation of Inflammatory Pathways : this compound downregulates NF-κB signaling, thereby reducing inflammation and associated tissue damage .

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound:

- Cancer Treatment : A study on human colon cancer cells (LS-1034) demonstrated that this compound significantly inhibited cell growth and induced apoptosis through its action on tubulin dynamics .

- Neuroprotection : In a pilot study involving patients with traumatic brain injury, this compound was associated with improvements in cognitive function and reduced neuroinflammation .

Data Tables

The following table summarizes key studies on the biological activity of this compound:

Q & A

Q. What analytical methods are validated for identifying and quantifying Oxyepiberberine in plant extracts?

To ensure accurate identification, researchers should employ hyphenated techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy . Key parameters include retention time matching, fragmentation patterns (for MS), and characteristic proton/carbon shifts (for NMR). Validation requires comparison with certified reference materials and spiked recovery experiments to assess precision (≥90% recovery) and limit of detection (LOD < 0.1 µg/mL). Experimental protocols must detail solvent systems, column specifications, and calibration curves to enable reproducibility .

Q. What are the primary pharmacological targets of this compound, and how are these interactions validated experimentally?

this compound’s activity is often assessed via enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative studies) or receptor-binding assays (e.g., G-protein-coupled receptors). Researchers must include positive controls (e.g., donepezil for acetylcholinesterase) and dose-response curves (IC₅₀ values). In silico docking studies (AutoDock Vina, Schrödinger Suite) should cross-validate experimental results, with binding affinity thresholds (ΔG ≤ -6 kcal/mol) and RMSD values (<2.0 Å) to confirm target specificity. Negative results require orthogonal validation (e.g., CRISPR knockouts) to rule out off-target effects .

Advanced Research Questions

Q. How can researchers design dose-response studies to elucidate this compound’s mechanism of action in complex biological systems?

For in vitro systems, use logarithmic dose ranges (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values, with triplicate technical replicates. In in vivo models, apply allometric scaling based on body surface area to translate doses across species. Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for bioavailability and tissue distribution. Critical controls include vehicle-only groups and genetic knockouts (e.g., siRNA for target genes). Data should be analyzed using nonlinear regression (GraphPad Prism) with Hill slopes to infer cooperative binding .

Q. How should researchers address contradictions in reported pharmacokinetic data for this compound across studies?

Discrepancies in parameters like bioavailability or half-life often arise from methodological variability. Conduct systematic reviews to identify confounders (e.g., administration routes, solvent carriers). Meta-analyses should apply random-effects models (RevMan software) to quantify heterogeneity (I² statistic). If heterogeneity exceeds 50%, perform subgroup analyses by species, formulation, or analytical method. Experimental replication under standardized conditions (e.g., OECD guidelines for oral gavage) is essential. Report raw data in supplementary files to enable reanalysis .

Q. What strategies are effective for isolating this compound from co-occurring alkaloids in complex matrices?

Use multistep chromatographic purification : Start with normal-phase silica gel chromatography (hexane:ethyl acetate gradients) for crude separation, followed by reverse-phase HPLC (C18 column, methanol:water with 0.1% formic acid). Monitor fractions via TLC (Dragendorff’s reagent for alkaloid detection). For challenging separations, employ countercurrent chromatography (CCC) with a two-phase solvent system (e.g., n-hexane:ethyl acetate:methanol:water). Purity must be confirmed via melting point, HRMS (mass error <5 ppm), and ≥95% HPLC peak area .

Q. How can researchers optimize in vitro models to assess this compound’s neuroprotective effects against amyloid-beta toxicity?

Use primary neuronal cultures (e.g., rat cortical neurons) exposed to Aβ₂₅–₃₅ (10 µM) for 24 hours. Pre-treat with this compound (1–50 µM) and measure viability via MTT assay. Include ROS scavengers (e.g., NAC) to differentiate antioxidant mechanisms. Validate findings with live-cell imaging (calcein-AM/propidium iodide) and Western blotting for apoptotic markers (cleaved caspase-3). For translational relevance, compare results across species (e.g., human iPSC-derived neurons) and use blinded analysis to reduce bias .

Q. What computational approaches are recommended for predicting this compound’s metabolic pathways and potential drug-drug interactions?

Leverage CYP450 inhibition assays (human liver microsomes) combined with in silico tools like SwissADME or SuperCYPSPred. Key parameters include substrate specificity (Km, Vmax) and inhibition constants (Ki). For metabolite prediction, use molecular networking (GNPS platform) on LC-MS/MS data. Cross-reference results with PharmGKB for clinically relevant polymorphisms (e.g., CYP2D6 poor metabolizers). Report all software versions and statistical confidence intervals (e.g., 95% CI for Ki values) .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., pH, temperature) and raw data in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

- Conflict Resolution : For contradictory findings, apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and declare conflicts of interest (e.g., funding sources) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.